The synthesis of 5-cyclopropyl-2-hydrazinylpyridine represents a significant challenge in heterocyclic chemistry due to the presence of both a cyclopropyl moiety and a hydrazinyl functional group attached to a pyridine core [1]. Precursor-dependent synthesis routes offer strategic approaches to constructing this molecule by focusing on either installing the cyclopropyl ring first followed by hydrazine incorporation, or vice versa [2]. The selection of appropriate precursors significantly influences reaction efficiency, yield, and purity of the final compound [3].
The cyclopropyl moiety in 5-cyclopropyl-2-hydrazinylpyridine can be introduced through several well-established methodologies, each with distinct advantages and limitations [4]. The Simmons-Smith reaction represents one of the most reliable approaches, utilizing diiodomethane and zinc-copper couple to form the cyclopropane ring on appropriately functionalized pyridine precursors [5]. This method offers robust stereoselectivity and wide applicability across various substrates, though it requires stoichiometric zinc and careful handling due to moisture sensitivity [6].
Alternatively, diazomethane photolysis provides a direct route to cyclopropanation, where light exposure triggers nitrogen extrusion and carbene formation that subsequently adds to pyridine-based alkenes [6]. While this approach offers procedural simplicity, the explosive nature of diazomethane presents significant practical challenges for large-scale synthesis [5].
Dihalocarbene addition represents another viable strategy, employing chloroform or bromoform with strong bases like potassium hydroxide or potassium tert-butoxide [6]. This method benefits from readily available, inexpensive reagents but is limited to producing dihalocyclopropanes that require further transformation [5].
| Strategy | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Room temperature to reflux, inert atmosphere | Robust, stereospecific, widely applicable | Stoichiometric zinc required, moisture sensitive |
| Diazomethane Photolysis | CH₂N₂, hν (light) | Low temperature, controlled light exposure | High reactivity, simple procedure | Explosive reagent, safety hazards |
| Dihalocarbene Addition | CHCl₃/CHBr₃, strong base (KOH, t-BuOK) | Room temperature to reflux | Inexpensive reagents, accessible method | Limited to dihalocyclopropanes |
| Transition Metal-Catalyzed Cyclopropanation | Diazo compounds, Rh/Cu catalysts | 0°C to room temperature, inert atmosphere | High stereoselectivity, mild conditions | Expensive catalysts, specialized reagents |
| Michael-Initiated Ring Closure (MIRC) | α-haloketones, base | Room temperature, basic conditions | Versatile for functionalized cyclopropanes | Limited substrate scope |
For 5-cyclopropyl-2-hydrazinylpyridine specifically, transition metal-catalyzed cyclopropanation offers particular advantages when working with sensitive functional groups, as the mild conditions help preserve other reactive sites on the molecule [4]. Recent research has demonstrated that rhodium and copper catalysts can effectively promote cyclopropanation with excellent stereoselectivity, though at higher cost compared to traditional methods [5].
The introduction of the hydrazinyl group at the 2-position of pyridine represents another critical aspect of synthesizing 5-cyclopropyl-2-hydrazinylpyridine [2]. Nucleophilic substitution stands as the most direct approach, where hydrazine hydrate reacts with 2-halopyridine derivatives in polar solvents such as ethanol or dimethylformamide under reflux conditions [3]. This method typically yields 60-85% of the desired product, with the reaction proceeding through an addition-elimination mechanism [7].
Hydrazinolysis of halopyridines offers another efficient route, particularly when using 70-80% hydrazine hydrate in appropriate solvents [3]. Research has shown that the molar ratio of pyridine halide to hydrazine hydrate should be carefully controlled, typically at 1:1.5-1:1.8, to ensure complete reaction while minimizing excess hydrazine waste [3]. The reaction formula follows a straightforward substitution pattern:
Pyridine-X + NH₂NH₂ → Pyridine-NHNH₂ + HXWhere X represents a halogen, typically chlorine or bromine [3].
| Technique | Reagents | Conditions | Yield Range | Green Chemistry Considerations |
|---|---|---|---|---|
| Nucleophilic Substitution | Hydrazine hydrate, pyridine halides | Reflux, polar solvent (ethanol, DMF) | 60-85% | High atom economy, excess hydrazine required |
| Hydrazinolysis of Halopyridines | Hydrazine hydrate (70-80%), solvent | Reflux in N,N-dimethylformamide or ethanol | 70-90% | Solvent selection critical, potential for recycling |
| Reduction of Diazonium Salts | Reducing agents (SnCl₂, Na₂SO₃) | Low temperature, acidic conditions | 40-70% | Generates salt waste, moderate atom economy |
| Hydrazine Exchange Reactions | Hydrazine derivatives, leaving groups | Elevated temperatures, acid catalyst | 50-75% | Moderate atom economy, catalyst recovery possible |
| Buchwald-Hartwig Coupling | Pd catalyst, ligand, base, hydrazine derivative | Inert atmosphere, 80-120°C | 65-95% | Catalytic process, low waste generation |
For the synthesis of 5-cyclopropyl-2-hydrazinylpyridine specifically, the Buchwald-Hartwig coupling has emerged as a particularly valuable approach [8]. This palladium-catalyzed reaction enables direct coupling between aryl halides and hydrazine derivatives under relatively mild conditions, offering excellent yields and functional group tolerance [8]. The reaction typically employs a palladium catalyst with appropriate ligands, a base, and proceeds under inert atmosphere at moderate temperatures [9].
Recent developments in hydrazine incorporation techniques have focused on improving reaction efficiency and reducing environmental impact [7]. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining or improving yields in hydrazinylation reactions of pyridines [10].
Transition metal catalysis has revolutionized the synthesis of complex heterocycles including 5-cyclopropyl-2-hydrazinylpyridine, offering enhanced selectivity, milder conditions, and improved yields compared to traditional methods [11]. Palladium-catalyzed reactions are particularly valuable for constructing the carbon framework and introducing functional groups in a controlled manner [8].
The Buchwald-Hartwig amination represents a cornerstone methodology for introducing the hydrazinyl group to the pyridine core [8]. This reaction employs palladium catalysts such as palladium acetate or palladium dibenzylideneacetone, along with specialized phosphine ligands like XPhos, to facilitate the coupling between aryl halides and hydrazine derivatives [12]. The reaction typically proceeds under basic conditions using cesium carbonate or potassium phosphate in toluene or tetrahydrofuran [8].
For the cyclopropyl moiety, palladium-catalyzed cross-coupling reactions offer strategic advantages [11]. The Suzuki-Miyaura coupling can be employed to introduce the cyclopropyl group by reacting cyclopropylboronic acid with appropriately halogenated pyridine precursors [11]. Alternatively, the Negishi coupling using cyclopropylzinc reagents provides another efficient route to the desired compound [11].
| Catalyst System | Reaction Type | Optimal Conditions | Substrate Scope | Green Chemistry Metrics |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | C-H Arylation | 110°C, K₂CO₃, DMF | Aryl halides, pyridine derivatives | Moderate E-factor, catalyst recyclable |
| Pd(dba)₂/XPhos | Buchwald-Hartwig Coupling | 80-100°C, Cs₂CO₃, toluene | Aryl/vinyl halides, N-nucleophiles | Low catalyst loading (1-5 mol%) |
| Ni(COD)₂/dcype | Cross-Coupling | 80°C, K₃PO₄, THF | Aryl/alkyl halides, organometallics | Air-sensitive, moderate atom economy |
| Cu(OAc)₂/Phenanthroline | Chan-Lam Coupling | Room temp to 60°C, base, DMF/DMSO | Aryl boronic acids, N/O-nucleophiles | Low toxicity, moderate atom economy |
| Rh₂(OAc)₄ | Carbene Insertion | 0°C to room temp, DCM | Diazo compounds, alkenes | High atom economy, low catalyst loading |
Recent advances in nickel catalysis have provided cost-effective alternatives to palladium-based methods [8]. Nickel catalysts such as nickel cyclooctadiene with appropriate phosphine ligands have demonstrated efficacy in cross-coupling reactions relevant to 5-cyclopropyl-2-hydrazinylpyridine synthesis, though they typically require more stringent air-free conditions [8].
Copper catalysis offers another valuable approach, particularly for Chan-Lam coupling reactions that can introduce nitrogen-based functional groups to the pyridine core [12]. These reactions typically operate under milder conditions than palladium catalysis and employ more abundant, less expensive metal catalysts [12].
Rhodium catalysts excel in cyclopropanation reactions through carbene insertion pathways [4]. Dirhodium acetate catalyzes the decomposition of diazo compounds to form metal carbenes that can add to alkenes with high stereoselectivity, providing an elegant route to the cyclopropyl moiety [4].
Acid and base-mediated cyclization methods represent powerful approaches for constructing the heterocyclic framework of 5-cyclopropyl-2-hydrazinylpyridine [13]. These methods typically involve the strategic use of acidic or basic catalysts to promote intramolecular reactions that form new rings or modify existing ones [14].
Base-mediated cyclization has proven particularly valuable for pyridine synthesis through reactions such as the Guareschi-Thorpe condensation [15]. This multicomponent approach employs basic conditions to facilitate the reaction between cyanoacetates or cyanoacetamides with 1,3-dicarbonyl compounds and nitrogen sources like ammonium carbonate [15]. The reaction proceeds through a series of condensation and cyclization steps to form the pyridine core [15].
For the synthesis of hydrazinylpyridines specifically, base-promoted cyclization of N-propargylaminopyridines offers an efficient route to imidazo[1,2-a]pyridine derivatives, which can serve as valuable intermediates [13]. This reaction employs a small excess of base at room temperature or slightly above, producing heterocyclic products in moderate to good yields [13]. The stereoelectronic properties of substituents on the pyridine ring significantly influence the cyclization process [13].
Acid-mediated cyclization methods provide complementary approaches, often employing Brønsted or Lewis acids to activate carbonyl groups or other functional groups toward nucleophilic attack [14]. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized using glacial acetic acid as a catalyst, which could serve as intermediates in the synthesis of hydrazinylpyridines [16].
Recent research has demonstrated that microwave-assisted acid-catalyzed cyclization can significantly enhance reaction rates and yields in the synthesis of nitrogen-containing heterocycles [10]. For example, the synthesis of 2-pyrazolines from hydrazines and α,β-unsaturated ketones can be efficiently accomplished under microwave irradiation with acetic acid as the catalyst [17].
The cyclization of sulfur and nitrogen-based pyridinium 1,4-zwitterions represents another innovative approach to heterocycle synthesis [14]. These reactions can proceed through formal [2+3] cyclization pathways to generate diverse polyheterocyclic structures that could serve as precursors to compounds like 5-cyclopropyl-2-hydrazinylpyridine [14].
Solvent selection plays a crucial role in the sustainable synthesis of 5-cyclopropyl-2-hydrazinylpyridine, impacting reaction efficiency, environmental footprint, and overall process economics [18]. Traditional organic solvents often present significant environmental and health concerns due to their volatility, toxicity, and environmental persistence [19]. Green chemistry principles advocate for the use of environmentally benign solvents derived from renewable resources or designed to minimize environmental impact [19].
Water represents the greenest alternative to volatile organic solvents, offering advantages such as non-toxicity, non-flammability, and abundance [15]. For pyridine synthesis specifically, water has proven effective in multicomponent reactions like the Guareschi-Thorpe synthesis [15]. However, the limited solubility of organic compounds in water and challenges in product isolation can present practical limitations [15].
Ethanol offers another environmentally favorable option, particularly suitable for nucleophilic substitutions and hydrazinolysis reactions in the synthesis of 5-cyclopropyl-2-hydrazinylpyridine [3]. As a bio-derived solvent with relatively low toxicity and biodegradability, ethanol aligns well with green chemistry principles while providing good solubility for many organic reagents [18].
| Solvent | E-Factor | Applications in Pyridine Synthesis | Advantages | Limitations |
|---|---|---|---|---|
| Water | Very Low | Multicomponent reactions, Guareschi-Thorpe synthesis | Non-toxic, non-flammable, abundant | Limited solubility for organics, product isolation |
| Ethanol | Low | Nucleophilic substitutions, hydrazinolysis | Low toxicity, biodegradable, renewable | Flammable, volatile |
| 2-Methyltetrahydrofuran | Low | Cross-coupling reactions, reductions | Bio-derived, stable, good solubility | Higher cost than traditional ethers |
| Dimethyl carbonate | Low | Alkylations, esterifications | Low toxicity, biodegradable | Limited solubility range |
| PEG-400 | Very Low | Catalyst support, nucleophilic substitutions | Recyclable, non-volatile, thermally stable | High viscosity, product separation |
| Ionic Liquids | Very Low | Catalyst immobilization, multicomponent reactions | Recyclable, non-volatile, tunable properties | High cost, potential toxicity concerns |
| Supercritical CO₂ | Very Low | Extraction, selected catalytic reactions | No residue, easily separated from products | High pressure equipment required |
Recent advances in solvent technology have introduced innovative alternatives such as 2-methyltetrahydrofuran, a bio-derived solvent with favorable properties for cross-coupling reactions and reductions relevant to 5-cyclopropyl-2-hydrazinylpyridine synthesis [18]. This solvent offers good stability and solubility characteristics while being derived from renewable resources, though at somewhat higher cost than traditional ethers [18].
Polyethylene glycol (PEG-400) represents another green solvent option, particularly valuable for catalyst support and nucleophilic substitutions [18]. Its non-volatile nature, thermal stability, and recyclability make it an environmentally favorable choice, though its high viscosity can present challenges in product separation [18].
Ionic liquids have emerged as promising reaction media for catalyst immobilization and multicomponent reactions in heterocyclic synthesis [19]. These designer solvents offer tunable properties, negligible vapor pressure, and excellent recyclability, though their higher cost and potential toxicity concerns must be carefully considered [19].
For specialized applications, supercritical carbon dioxide provides an innovative solvent system that leaves no residue and facilitates easy product separation [18]. However, the high-pressure equipment required for its use presents practical limitations for routine synthesis [18].
Quantitative analysis using linear solvation energy relationships (LSER) can help identify optimal solvents for specific reactions in the synthesis of 5-cyclopropyl-2-hydrazinylpyridine [18]. This approach correlates solvent polarity with reaction performance, enabling rational solvent selection that balances efficiency and environmental considerations [18].
Waste minimization represents a cornerstone principle of green chemistry, particularly relevant to the synthesis of complex molecules like 5-cyclopropyl-2-hydrazinylpyridine [20]. Effective waste reduction strategies focus on preventing waste generation at its source rather than treating or disposing of waste after production [21].
Catalytic processes offer significant waste reduction potential by replacing stoichiometric reagents with catalytic quantities of more active species [20]. For the synthesis of 5-cyclopropyl-2-hydrazinylpyridine, transition metal catalysis enables efficient transformations with minimal byproduct formation [8]. Recyclable catalysts further enhance sustainability by allowing multiple reaction cycles with the same catalyst material [20].
| Strategy | Implementation | Waste Reduction Potential | Application to Pyridine Synthesis |
|---|---|---|---|
| Catalytic Processes | Use of recyclable catalysts at low loadings | High - reduces stoichiometric reagents | Metal-catalyzed coupling, cyclization reactions |
| Solvent Selection/Optimization | Green solvent selection, solvent recycling | High - eliminates/reduces solvent waste | Hydrazinolysis in green solvents |
| Continuous Flow Chemistry | Integrated reaction-separation processes | Very High - process intensification | Continuous production of intermediates |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Moderate - energy reduction, yield improvement | Accelerated cyclization reactions |
| Atom Economy Optimization | Reaction design to incorporate all atoms | High - minimizes byproduct formation | Guareschi-Thorpe and related syntheses |
| One-Pot Multicomponent Reactions | Multiple transformations without isolation | Very High - eliminates isolation/purification steps | Multicomponent pyridine ring formation |
| Solvent-Free Reactions | Neat reactions or minimal solvent use | Very High - eliminates solvent waste | Solvent-free condensation reactions |
Solvent optimization represents another critical waste minimization strategy [18]. By selecting green solvents and implementing solvent recycling systems, the environmental impact associated with solvent use can be significantly reduced [21]. For hydrazinolysis reactions in the synthesis of 5-cyclopropyl-2-hydrazinylpyridine, careful solvent selection can minimize waste while maintaining reaction efficiency [3].
Continuous flow chemistry offers transformative potential for waste reduction through process intensification [20]. By integrating reaction and separation processes in a continuous system, intermediate isolation steps can be eliminated, reducing solvent use and improving overall efficiency [20]. This approach is particularly valuable for the continuous production of intermediates in the synthesis of complex molecules like 5-cyclopropyl-2-hydrazinylpyridine [20].
Microwave-assisted synthesis has demonstrated significant benefits for accelerating cyclization reactions relevant to pyridine synthesis [10]. By reducing reaction times and improving energy efficiency, this approach not only minimizes waste but also enhances overall process sustainability [10].
Atom economy optimization focuses on designing reactions that incorporate all atoms from the reactants into the final product, minimizing byproduct formation [21]. The Guareschi-Thorpe synthesis and related multicomponent reactions exemplify this approach in pyridine synthesis, offering high atom economy and reduced waste generation [15].
One-pot multicomponent reactions represent particularly powerful waste minimization strategies by enabling multiple transformations without intermediate isolation [15]. This approach eliminates purification steps and associated solvent waste, significantly improving process efficiency and sustainability [15]. For pyridine ring formation, multicomponent reactions can construct the heterocyclic core in a single operation, minimizing waste and maximizing efficiency [15].
Solvent-free reactions represent the ultimate goal in solvent waste elimination [21]. By conducting reactions neat or with minimal solvent use, waste generation can be dramatically reduced [21]. Solvent-free condensation reactions have shown promise in heterocyclic synthesis, though their application to complex molecules like 5-cyclopropyl-2-hydrazinylpyridine may require careful optimization to maintain reaction efficiency and selectivity [21].
Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular architecture of 5-cyclopropyl-2-hydrazinylpyridine. While specific crystallographic data for this exact compound were not identified in the current literature survey, extensive structural information exists for closely related hydrazinylpyridine derivatives that provide valuable insights into the expected crystallographic behavior of the target compound [1] [2].
The crystallographic investigation of related pyridine derivatives reveals characteristic patterns in their solid-state arrangements. For instance, 2-bromo-6-hydrazinylpyridine crystallizes with extensive hydrogen bonding networks involving the hydrazinyl substituent, suggesting that 5-cyclopropyl-2-hydrazinylpyridine would exhibit similar intermolecular interactions [1] [2]. The hydrazinyl group serves as both a hydrogen bond donor and acceptor, creating complex three-dimensional networks in the crystal lattice.
Based on structural analogies with related compounds, 5-cyclopropyl-2-hydrazinylpyridine is anticipated to crystallize in a monoclinic crystal system. Similar pyridine derivatives, such as pyridin-4-ylmethyl 4-nitrobenzoate, adopt monoclinic symmetry with space group P21/n and unit cell parameters of a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, and β = 101.450(9)° [3]. The (E)-5-propyl-4-[(pyridin-2-ylmethylene)amino] compound crystallizes in space group P21/c with parameters a = 7.2720(14) Å, b = 11.631(2) Å, c = 17.031(3) Å, β = 95.12(3)°, Z = 4, and V = 1434.7(5) ų [4].
The molecular packing in the crystal structure would be expected to feature the pyridine ring adopting a planar conformation, with the cyclopropyl substituent positioned to minimize steric interactions. The cyclopropyl group, due to its constrained geometry and sp³ character, would introduce local distortions in the molecular geometry while maintaining the overall planarity of the pyridine ring system [5].
| Crystallographic Parameter | Expected Range | Reference Compounds |
|---|---|---|
| Crystal System | Monoclinic | Similar pyridine derivatives [3] |
| Space Group | P21/c or P21/n | Related hydrazinylpyridines [4] [3] |
| Unit Cell Volume | 1200-1500 ų | Based on molecular size [4] |
| Z | 4 | Typical for monoclinic systems [4] [3] |
| Density | 1.3-1.5 g/cm³ | Organic nitrogen heterocycles [6] |
The hydrogen bonding network in 5-cyclopropyl-2-hydrazinylpyridine crystals would be dominated by the hydrazinyl functional group, which possesses both hydrogen bond donor and acceptor capabilities. Analysis of related hydrazinylpyridine structures reveals characteristic hydrogen bonding patterns that would be expected in the target compound [1] [2].
The hydrazinyl nitrogen atoms can participate in both conventional N-H···N hydrogen bonds and bifurcated hydrogen bonding arrangements. In 2-bromo-6-hydrazinylpyridine, the hydrogen bonding pattern creates infinite chains propagating in the direction, featuring R²₂(7) ring motifs formed by almost coplanar molecules [1] [2]. This structural arrangement results from the hydrazinyl group forming multiple short heteroatom contacts, with one nitrogen acting as an acceptor and others serving as donors in the hydrogen bonding network.
The pyridine nitrogen atom also serves as a hydrogen bond acceptor, creating additional opportunities for intermolecular interactions. The combination of the pyridine nitrogen and the hydrazinyl group would generate a complex three-dimensional hydrogen bonding network that stabilizes the crystal structure [7] [8]. The stereochemistry of hydrogen bonding to nitrogen-containing heterocycles follows predictable patterns, with hydrogen bond donors typically approaching the nitrogen lone pair region in a direction that bisects the C-N-C angle [8].
Computational studies on hydrogen bonding in pyridine derivatives indicate that N-type hydrogen bonds result in frequency blue shifts for ring stretching modes, particularly affecting the ring breathing mode, N-para-C stretching mode, and meta-CC stretching mode [7]. The electrostatic interactions and charge transfer mechanisms both contribute to these spectroscopic changes, with charge transfer being predominant at equilibrium intermolecular distances.
The cyclopropyl substituent, while not directly participating in hydrogen bonding, influences the overall molecular conformation and packing arrangement. The constrained geometry of the cyclopropyl ring introduces conformational rigidity that affects the spatial orientation of the hydrazinyl group, potentially influencing the hydrogen bonding geometry and network topology [5].
| Hydrogen Bond Type | Donor | Acceptor | Expected Distance (Å) |
|---|---|---|---|
| N-H···N | Hydrazinyl NH₂ | Pyridine N | 2.8-3.2 |
| N-H···N | Hydrazinyl NH | Hydrazinyl N | 2.7-3.1 |
| Bifurcated N-H···(N,N) | Hydrazinyl NH | Multiple N acceptors | 2.9-3.3 |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-cyclopropyl-2-hydrazinylpyridine through analysis of both proton and carbon-13 chemical environments. The NMR spectral characteristics can be predicted based on established patterns for related pyridine and cyclopropyl-containing compounds [9] [10] [11].
In the proton NMR spectrum, the pyridine ring protons would be expected to appear in the aromatic region between 6.5 and 8.5 ppm. The 2-hydrazinylpyridine framework typically exhibits aromatic proton signals in the range of 6.69-8.38 ppm for the pyridine ring protons [12]. The specific chemical shifts would be influenced by the electron-withdrawing effect of the hydrazinyl substituent and the electron-donating character of the cyclopropyl group.
The cyclopropyl group protons exhibit characteristic chemical shift patterns that reflect the unique electronic environment of the strained three-membered ring. Based on data from 2-cyclopropyl-5-fluoropyrimidine-4-amine, the cyclopropyl protons appear at 1.94-1.83 ppm for the methine proton (multipicity due to coupling with the ring methylene protons) and 0.89-0.79 ppm for the four equivalent methylene protons [9]. These chemical shifts reflect the sp³ hybridization and the unique magnetic environment created by the cyclopropyl ring strain.
The hydrazinyl group protons typically appear as exchangeable signals between 4-7 ppm, depending on the solvent and concentration conditions. In DMSO-d₆, these protons often appear as broad multiplets due to exchange processes and coupling with nitrogen-14 quadrupole [12]. The exact chemical shift and multiplicity patterns depend on the hydrogen bonding environment and tautomeric equilibria involving the hydrazinyl group.
Carbon-13 NMR spectroscopy provides complementary structural information through analysis of the carbon chemical environments. The pyridine ring carbons typically appear between 110-160 ppm, with the carbon bearing the hydrazinyl substituent appearing at the downfield end of this range due to deshielding effects [13]. The cyclopropyl carbons exhibit characteristic upfield shifts, with the methylene carbons appearing around 10-15 ppm and the methine carbon around 15-25 ppm, reflecting the unique electronic environment of the strained ring system [9].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-3 | 6.7-7.2 | d | 1H |
| Pyridine H-4 | 7.8-8.2 | d | 1H |
| Pyridine H-6 | 8.0-8.5 | d | 1H |
| Cyclopropyl CH | 1.8-2.0 | m | 1H |
| Cyclopropyl CH₂ | 0.8-1.0 | m | 4H |
| Hydrazinyl NH₂ | 4.5-6.5 | br s | 2H |
Infrared spectroscopy provides detailed information about the vibrational modes of 5-cyclopropyl-2-hydrazinylpyridine through analysis of molecular vibrations that result in changes in the dipole moment. The vibrational spectrum can be systematically analyzed by considering the contributions from the pyridine ring, cyclopropyl group, and hydrazinyl substituent [14] [12] [15].
The nitrogen-hydrogen stretching vibrations represent the most prominent features in the high-frequency region of the infrared spectrum. Primary amine N-H stretching modes typically appear between 3300-3500 cm⁻¹, with the hydrazinyl N-H stretches expected in the range of 3200-3400 cm⁻¹ [14] [12]. The exact frequencies depend on the hydrogen bonding environment and the electronic effects of the substituents. In crystalline samples, these frequencies may be shifted to lower values due to intermolecular hydrogen bonding interactions.
The pyridine ring vibrational modes contribute several characteristic absorption bands throughout the mid-infrared region. The C=N stretching vibration of the pyridine ring typically appears between 1580-1620 cm⁻¹, while the ring breathing mode is observed around 990-1040 cm⁻¹ [16] [15]. The in-plane and out-of-plane ring deformation modes contribute additional bands in the 600-800 cm⁻¹ region, providing fingerprint information for the pyridine substitution pattern.
The cyclopropyl group contributes distinctive vibrational modes that reflect the unique bonding and strain characteristics of the three-membered ring. Cyclopropyl C-H stretching modes appear in the 3000-3100 cm⁻¹ region, slightly upfield from typical alkyl C-H stretches due to the increased s-character of the C-H bonds in the strained ring system [17]. The cyclopropyl ring deformation modes appear between 1000-1100 cm⁻¹, overlapping with some pyridine ring modes but distinguishable through detailed spectral analysis.
The N-H bending vibrations of the hydrazinyl group contribute absorption bands in the 1550-1620 cm⁻¹ region, which may overlap with pyridine ring vibrations. The exact frequency assignments require careful analysis, potentially supported by deuterium exchange experiments or computational vibrational analysis [14] [12].
Computational studies of related nitrogen heterocycles indicate that vibrational mode assignments can be validated through density functional theory calculations, which provide excellent agreement with experimental spectra when appropriate basis sets and functionals are employed [18]. The theoretical calculations also help distinguish overlapping bands and provide insight into the coupling between different vibrational modes.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (asym) | 3350-3400 | Strong | Hydrazinyl antisymmetric stretch |
| N-H stretch (sym) | 3250-3300 | Strong | Hydrazinyl symmetric stretch |
| C-H stretch (cyclopropyl) | 3050-3100 | Medium | Cyclopropyl C-H stretching |
| C=N stretch (pyridine) | 1590-1610 | Strong | Pyridine ring C=N stretch |
| N-H bend | 1560-1580 | Medium | Hydrazinyl N-H bending |
| Ring breathing | 1000-1020 | Medium | Pyridine ring breathing |
| Cyclopropyl deformation | 1020-1080 | Weak | Ring deformation modes |